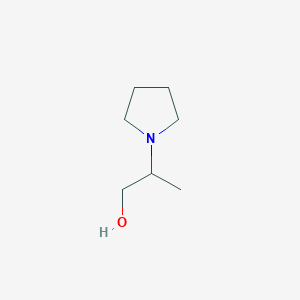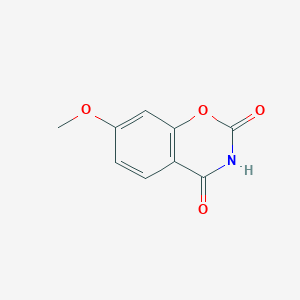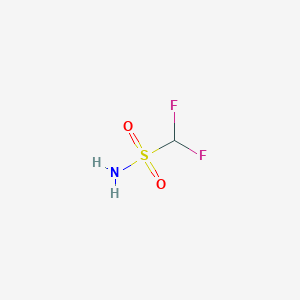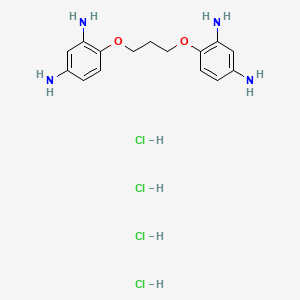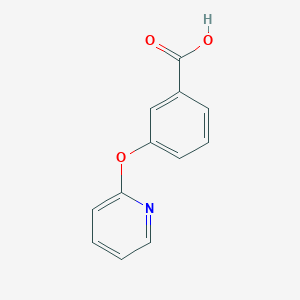![molecular formula C8H16ClNO B1358157 2-Oxa-7-azaspiro[4.5]decane hydrochloride CAS No. 374795-37-6](/img/structure/B1358157.png)
2-Oxa-7-azaspiro[4.5]decane hydrochloride
説明
2-Oxa-7-azaspiro[45]decane hydrochloride is a chemical compound with the molecular formula C8H16ClNO It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-7-azaspiro[4.5]decane hydrochloride can be achieved through several methods. One common approach involves the reaction of nitrile compounds in tetrahydrofuran (THF) without isolating intermediate products. This method has been shown to yield higher amounts of the final product compared to a two-step synthesis . Another method involves the use of copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, which undergoes a tandem radical addition and dearomatizing cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
2-Oxa-7-azaspiro[4.5]decane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, during reduction with hydrogen in the presence of Raney nickel and aqueous ammonia in methanol at 50°C for 10 hours, a mixture of products is formed .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen, Raney nickel, aqueous ammonia, and borane-tetrahydrofuran complex. Reaction conditions such as temperature, solvent, and reaction time play a crucial role in determining the yield and purity of the final products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, reduction reactions can yield a mixture of products, while difluoroalkylation reactions can produce difluoroalkylated derivatives .
科学的研究の応用
2-Oxa-7-azaspiro[4.5]decane hydrochloride has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Oxa-7-azaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been studied as an inhibitor of the vanin-1 enzyme, which plays a role in metabolism and inflammation . The compound’s unique structure allows it to interact with various biological targets, leading to its potential therapeutic effects.
類似化合物との比較
2-Oxa-7-azaspiro[4.5]decane hydrochloride can be compared with other similar spiro compounds, such as:
7-oxa-2-azaspiro[4.5]decane hydrochloride: This compound has a similar spiro structure but differs in the position of the oxygen and nitrogen atoms.
8-oxa-2-azaspiro[4.5]decane hydrochloride: Another similar compound with variations in the ring structure and functional groups.
The uniqueness of this compound lies in its specific arrangement of atoms, which imparts distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
2-oxa-9-azaspiro[4.5]decane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-8(6-9-4-1)3-5-10-7-8;/h9H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIKSGHRHONONE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOC2)CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620738 | |
| Record name | 2-Oxa-7-azaspiro[4.5]decane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374795-37-6 | |
| Record name | 2-Oxa-7-azaspiro[4.5]decane, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374795-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxa-7-azaspiro[4.5]decane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxa-7-azaspiro[4.5]decane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



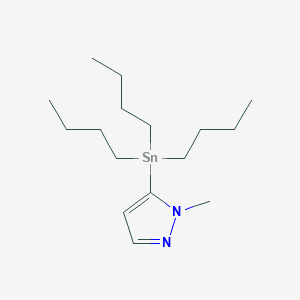

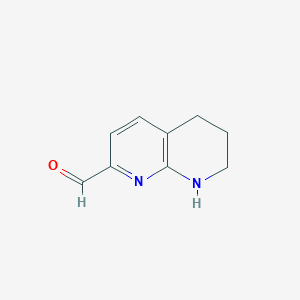
![4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1358085.png)
